molecular formula C17H19N3S B5666647 1,5-dibenzyl-1,3,5-triazinane-2-thione

1,5-dibenzyl-1,3,5-triazinane-2-thione

Cat. No.: B5666647
M. Wt: 297.4 g/mol
InChI Key: ULBNBCBZOCMJHV-UHFFFAOYSA-N
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Description

1,5-Dibenzyl-1,3,5-triazinane-2-thione is a heterocyclic compound featuring a triazinane ring with two benzyl groups and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dibenzyl-1,3,5-triazinane-2-thione can be synthesized through the reaction of benzylamine with carbon disulfide and formaldehyde. The reaction typically involves the following steps:

    Formation of Benzylamine Derivative: Benzylamine reacts with carbon disulfide to form a dithiocarbamate intermediate.

    Cyclization: The dithiocarbamate intermediate undergoes cyclization with formaldehyde to form the triazinane ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1,5-Dibenzyl-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol derivative.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted triazinane derivatives depending on the nucleophile used.

Scientific Research Applications

1,5-Dibenzyl-1,3,5-triazinane-2-thione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1,5-dibenzyl-1,3,5-triazinane-2-thione involves its interaction with various molecular targets and pathways. The thione group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazinane-2-thione: Lacks the benzyl groups present in 1,5-dibenzyl-1,3,5-triazinane-2-thione.

    1,3,5-Triazinane-2,4,6-trithione: Contains additional thione groups compared to this compound.

    1,3,5-Triazinane-2,4,6-trione: Contains oxygen atoms instead of sulfur atoms in the ring structure.

Uniqueness

This compound is unique due to the presence of benzyl groups and a single thione group, which impart distinct chemical and biological properties. The benzyl groups enhance its lipophilicity and potential interactions with biological targets, while the thione group provides reactivity towards nucleophiles and oxidizing agents.

Properties

IUPAC Name

1,5-dibenzyl-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3S/c21-17-18-13-19(11-15-7-3-1-4-8-15)14-20(17)12-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBNBCBZOCMJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=S)N(CN1CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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